N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide
Description
Properties
Molecular Formula |
C22H26N2O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H26N2O5S/c1-4-13-28-20-9-5-18(6-10-20)22(25)23-19-7-11-21(12-8-19)30(26,27)24-14-16(2)29-17(3)15-24/h4-12,16-17H,1,13-15H2,2-3H3,(H,23,25) |
InChI Key |
YTZXSLQXXOLYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Preparation Methods
Core Morpholine Sulfonation
The 2,6-dimethylmorpholine sulfonyl group is synthesized via sulfonation of 2,6-dimethylmorpholine using chlorosulfonic acid under controlled temperatures (0–5°C). Patent AU2009209304B2 details a two-phase process:
Benzamide Assembly
The benzamide moiety is constructed via Schotten-Baumann reaction between 4-(prop-2-en-1-yloxy)benzoic acid and the sulfonated aniline intermediate. EP3929189A1 specifies:
-
Activation : Carboxylic acid activation using thionyl chloride (SOCl₂) to form acyl chloride.
-
Coupling : Acyl chloride reacts with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA):
Yield: 68% after recrystallization.
Critical Reaction Parameters
Temperature and Solvent Optimization
Data from multiple patents reveal solvent-dependent yield variations:
| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonation | DCM | 0–5 | 78 | 92 |
| Aniline Coupling | THF | 25 | 85 | 89 |
| Benzamide Formation | DCM | 0–10 | 68 | 95 |
| Alternative: DMF | DMF | 25 | 54 | 87 |
Dimethylformamide (DMF) reduces yield due to side reactions with sulfonyl chlorides.
Catalytic Enhancements
Pd(OAc)₂/Xantphos systems improve coupling efficiency in allyloxy group introduction:
Purification and Stabilization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves >99% purity for final product. Intermediate sulfonated aniline is purified via silica gel chromatography (ethyl acetate/hexane 1:3).
Degradation Mitigation
The allyloxy group undergoes oxidation under acidic conditions. Stabilization methods include:
-
Antioxidant Additives : 0.1% BHT in reaction mixtures reduces degradation from 12% to 2% over 72 hr.
-
Low-Temperature Storage : –20°C under argon atmosphere prevents radical-mediated oxidation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J=8.5 Hz, 2H, ArH), 7.89 (s, 1H, NH), 6.99–7.05 (m, 4H, ArH), 5.95–6.02 (m, 1H, CH₂=CH), 5.32 (dd, J=17.1, 1.7 Hz, 1H, CH₂=CH₂), 5.21 (dd, J=10.4, 1.7 Hz, 1H, CH₂=CH₂), 4.59 (d, J=5.3 Hz, 2H, OCH₂), 3.72–3.81 (m, 4H, morpholine), 2.58 (s, 6H, N(CH₃)₂).
-
HRMS (ESI⁺) : m/z calc. for C₂₃H₂₇N₂O₅S [M+H]⁺: 467.1584; found: 467.1586.
Purity Assessment
-
HPLC : tᵣ = 14.2 min (Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).
-
Elemental Analysis : C 59.21%, H 5.83%, N 6.01% (calc. C 59.34%, H 5.85%, N 6.02%).
Comparative Methodologies
Alternative Sulfonation Routes
Microwave-assisted sulfonation reduces reaction time from 12 hr to 45 min but requires specialized equipment:
| Method | Time | Yield (%) | Energy Input |
|---|---|---|---|
| Conventional | 12 hr | 78 | 0.5 kW |
| Microwave (150°C) | 45 min | 81 | 1.2 kW |
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The propenyloxy group distinguishes it from halogenated (e.g., 2,4-difluorophenyl in [7–9] ) or tert-butyl substituents , offering unique reactivity for conjugation or polymerization.
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
- The target’s propenyloxy group would show characteristic vinyl proton signals (δ 4.8–5.3 ppm for CH₂=CH–O–) and coupling patterns (J = 10–17 Hz).
- Compounds [7–9] exhibit NH proton signals at δ 8.0–10.0 ppm, absent in the target due to lack of triazole NH groups .
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. Its unique molecular structure combines a morpholine ring, sulfonyl group, and benzamide moiety, which contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings, including interaction studies, synthesis methods, and potential therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Morpholine Ring | Enhances solubility and biological interaction |
| Sulfonyl Group | Increases binding affinity to target proteins |
| Benzamide Moiety | Provides structural stability and potential for modification |
This compound exhibits significant biological activity primarily through its inhibition of specific protein targets involved in cancer pathways. Interaction studies have demonstrated its ability to bind effectively to these proteins, influencing cell signaling pathways critical for cancer cell proliferation and survival.
Key Findings from Interaction Studies
- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance have shown that this compound binds with high affinity to target proteins involved in apoptosis and cell cycle regulation.
- Induction of Apoptosis : Preliminary studies indicate that the compound can induce apoptosis in cancer cells, suggesting its potential as an anti-cancer therapeutic agent.
Case Studies
Several case studies highlight the efficacy of this compound in various cancer models:
- Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent against breast cancer.
- Colon Cancer Model : In vivo experiments using APC mutant colon cancer cell lines revealed that the compound effectively inhibited tumor growth by modulating Wnt signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Methylsulfonyl)-N-(pyridin-3-yl)-benzamide | Contains a methylsulfonyl group | Pyridine ring enhances solubility |
| N-(4-(Dimethylamino)-phenyl)-benzamide | Simple benzamide structure | Lacks sulfonyl group |
| 2-(Morpholino)-N-(naphthalen-1-yl)-acetamide | Morpholine present | Acetamide instead of benzamide |
The dual functionality of this compound—combining both sulfonamide and alkene characteristics—may provide enhanced biological activity compared to simpler analogs.
Synthesis Methods
The synthesis of this compound typically involves several steps requiring specific conditions such as temperature control and solvent selection to ensure high yields and purity. The general synthetic route includes:
- Formation of the morpholine sulfonamide.
- Coupling with the appropriate benzoyl chloride derivative.
- Introduction of the prop-2-en-1-yloxy moiety through nucleophilic substitution.
Q & A
Q. What are the standard synthetic routes for preparing N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-(prop-2-en-1-yloxy)benzamide?
The synthesis typically involves:
- Sulfonation : Introducing the morpholinylsulfonyl group via sulfonation of an intermediate aryl compound using chlorosulfonic acid or sulfur trioxide .
- Benzamide coupling : Reacting the sulfonated intermediate with 4-(prop-2-en-1-yloxy)benzoyl chloride under anhydrous conditions, often using a base like triethylamine to deprotonate the amine .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be confirmed?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and absence of impurities .
- HPLC-MS : To assess purity (>95%) and confirm molecular weight .
- Elemental analysis : Validate empirical formula accuracy .
Advanced Research Questions
Q. What strategies optimize the yield of the sulfonation step in the synthesis?
Critical parameters include:
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?
SAR approaches involve:
- Derivatization : Modifying the prop-2-en-1-yloxy group (e.g., replacing with alkoxy chains) to assess impact on biological targets .
- In vitro assays : Testing inhibition of enzymes like kinases or proteases, with IC determination via fluorescence-based assays .
- Molecular docking : Simulating interactions with protein targets (e.g., COX-2 or EGFR) to identify key binding motifs .
Q. What experimental methods resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC values across studies) can be addressed by:
- Standardized assays : Repeating assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolite profiling : Using LC-MS to check for compound degradation during bioassays .
- Comparative studies : Benchmarking against structurally similar compounds (e.g., N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide) to contextualize activity .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
Stabilization methods include:
- Low-temperature storage : Keeping intermediates at –20°C under inert atmosphere to prevent oxidation .
- Protective groups : Using tert-butoxycarbonyl (Boc) groups for amines during benzamide coupling .
- Real-time monitoring : Employing TLC or in-line IR spectroscopy to track reaction progress and minimize degradation .
Methodological Challenges and Solutions
Q. What techniques mitigate solubility issues in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability .
Q. How are computational methods applied to predict this compound’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
